molecular formula C14H24INO4 B2706802 Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 2172031-72-8

Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B2706802
CAS No.: 2172031-72-8
M. Wt: 397.253
InChI Key: PLDDVVMASFQIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate is a chemical compound with the CAS Number: 2141577-06-0 . It has a molecular weight of 395.28 . The compound is also known by its IUPAC name, tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H26INO3/c1-14(2,3)20-13(18)17-9-7-15(8-10-17)6-4-5-12(11-16)19-15/h12H,4-11H2,1-3H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.

Scientific Research Applications

Organic Synthesis Applications

A notable application of tert-butyl derivatives, such as the one , is in the introduction of protective groups to amines, facilitating the preparation of N-Boc-amino acids. These compounds are essential for peptide synthesis, where the Boc group protects the amine functionality during the assembly of peptide chains. The compound tert-butyl (2,4-dioxo-3-azaspiro[5,5]undecan-3-yl) carbonate (Boc-OASUD) has been identified as a solid and stable reagent for the introduction of the Boc protecting group to amines, offering advantages over traditional reagents in terms of stability and handling (Rao et al., 2017).

Polymer Stabilization

In polymer chemistry, the antioxidative properties of certain tert-butyl derivatives are leveraged to enhance the stability of polymers against oxidative degradation. For instance, the compound 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5] undecane, known for its effective synergistic stabilizing effect in combination with thiopropionate type antioxidants, demonstrates the compound's role in preventing polymer discoloration and degradation due to NOx gases (Yachigo et al., 1992).

Role in Synthetic Chemistry

Further extending its utility in synthetic chemistry, tert-butyl derivatives have been utilized in the synthesis of novel compounds. For example, efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound, showcase the potential for creating compounds with unique chemical structures and properties, facilitating the exploration of new chemical spaces (Meyers et al., 2009).

Safety and Hazards

The safety information for this compound indicates that it should be handled with care. The MSDS (Material Safety Data Sheet) provides information on how to handle, store, and dispose of the compound safely .

Properties

IUPAC Name

tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24INO4/c1-13(2,3)20-12(17)16-6-4-14(5-7-16)10-18-9-11(8-15)19-14/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDDVVMASFQIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)COCC(O2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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